Amipan
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Overview
Description
Amipan is a compound used primarily in the treatment of severe bacterial infections. It is a combination of two active ingredients: Imipenem and Cilastatin. Imipenem is a broad-spectrum beta-lactam antibiotic, while Cilastatin is a dehydropeptidase inhibitor that prevents the degradation of Imipenem in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imipenem involves the fermentation of Streptomyces cattleya, followed by chemical modifications to introduce the beta-lactam ring. Cilastatin is synthesized through a series of chemical reactions starting from L-cysteine .
Industrial Production Methods: Industrial production of Amipan involves large-scale fermentation processes for Imipenem, followed by purification and combination with Cilastatin. The final product is formulated into injectable forms for clinical use .
Types of Reactions:
Oxidation: Imipenem can undergo oxidation reactions, leading to the formation of inactive metabolites.
Reduction: Reduction reactions are less common for Imipenem.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Beta-lactamase enzymes in bacterial cells.
Major Products Formed:
Oxidation: Inactive metabolites.
Substitution: Beta-lactamase-resistant forms of Imipenem.
Scientific Research Applications
Amipan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial infections.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Mechanism of Action
Imipenem works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. Cilastatin inhibits the enzyme dehydropeptidase I, which would otherwise degrade Imipenem in the kidneys, thereby prolonging its activity .
Comparison with Similar Compounds
Meropenem: Another broad-spectrum beta-lactam antibiotic with a similar mechanism of action.
Ertapenem: A carbapenem antibiotic with a longer half-life but narrower spectrum of activity.
Doripenem: Known for its potent activity against Pseudomonas aeruginosa.
Uniqueness of Amipan: this compound’s combination of Imipenem and Cilastatin makes it unique by enhancing the stability and efficacy of Imipenem. This combination is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .
Properties
CAS No. |
89062-70-4 |
---|---|
Molecular Formula |
C9H12KNaO4 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
potassium;sodium;(2E,4E)-hexa-2,4-dienoate;propanoate |
InChI |
InChI=1S/C6H8O2.C3H6O2.K.Na/c1-2-3-4-5-6(7)8;1-2-3(4)5;;/h2-5H,1H3,(H,7,8);2H2,1H3,(H,4,5);;/q;;2*+1/p-2/b3-2+,5-4+;;; |
InChI Key |
YHNWULUOVVIYNZ-JKMWDKDNSA-L |
Isomeric SMILES |
CCC(=O)[O-].C/C=C/C=C/C(=O)[O-].[Na+].[K+] |
Canonical SMILES |
CCC(=O)[O-].CC=CC=CC(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.